
Tricyclo(4.1.1.07,8)oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(4.1.1.07,8)oct-2-ene, also known as norbornene, is a bicyclic organic compound that has a unique structure and interesting properties. It has been widely used in organic synthesis, polymer chemistry, and material science due to its high reactivity and stability. In 1.1.07,8)oct-2-ene.
Mécanisme D'action
The mechanism of action of tricyclo(4.1.1.07,8)oct-2-ene is mainly based on its unique structure, which allows it to undergo various chemical reactions, such as Diels-Alder reaction, ring-closing metathesis, and cycloaddition. These reactions can be used to synthesize various organic compounds and polymers.
Effets Biochimiques Et Physiologiques
Tricyclo(4.1.1.07,8)oct-2-ene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of some cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Tricyclo(4.1.1.07,8)oct-2-ene has several advantages for lab experiments. It is a stable and highly reactive compound that can be easily synthesized and purified. It can also be used as a building block for the synthesis of various organic compounds and polymers. However, tricyclo(4.1.1.07,8)oct-2-ene has some limitations, such as its high reactivity, which can make it difficult to handle in some reactions.
Orientations Futures
There are several future directions for the research on tricyclo(4.1.1.07,8)oct-2-ene. One of the most promising directions is the development of new synthetic methods for tricyclo(4.1.1.07,8)oct-2-ene and its derivatives. Another direction is the exploration of its potential applications in material science, such as the synthesis of new polymers and materials with unique properties. Additionally, more studies are needed to investigate its biochemical and physiological effects and its potential as a therapeutic agent.
In conclusion, tricyclo(4.1.1.07,8)oct-2-ene is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tricyclo(4.1.1.07,8)oct-2-ene is needed to fully explore its potential in various fields of science and technology.
Méthodes De Synthèse
The synthesis of tricyclo(4.1.1.07,8)oct-2-ene can be achieved by several methods, including thermal isomerization of norbornadiene, Diels-Alder reaction of cyclopentadiene with ethylene, and ring-closing metathesis of 1,5-cyclooctadiene. Among these methods, the Diels-Alder reaction is the most commonly used method due to its high yield and simplicity.
Applications De Recherche Scientifique
Tricyclo(4.1.1.07,8)oct-2-ene has been extensively used in scientific research, especially in organic synthesis and polymer chemistry. It can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and natural products. In polymer chemistry, it can be used as a monomer for the synthesis of various polymers, such as polyethylene, polypropylene, and polystyrene.
Propriétés
Numéro CAS |
102575-26-8 |
|---|---|
Nom du produit |
Tricyclo(4.1.1.07,8)oct-2-ene |
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
tricyclo[5.1.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1,3,5-8H,2,4H2 |
Clé InChI |
NRLYGERJPCINJA-UHFFFAOYSA-N |
SMILES |
C1CC2C3C2C3C=C1 |
SMILES canonique |
C1CC2C3C2C3C=C1 |
Synonymes |
Tricyclo[4.1.1.07,8]oct-2-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



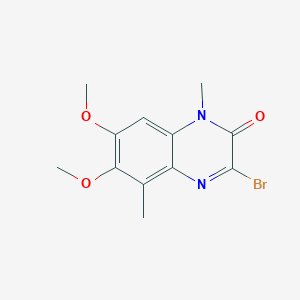
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
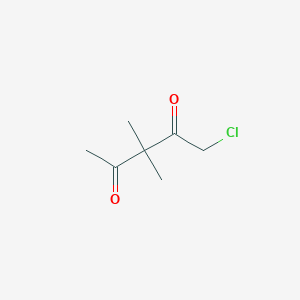
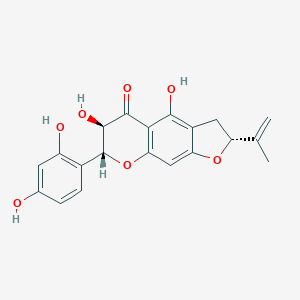
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
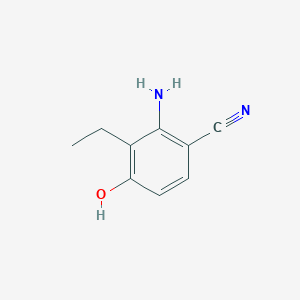
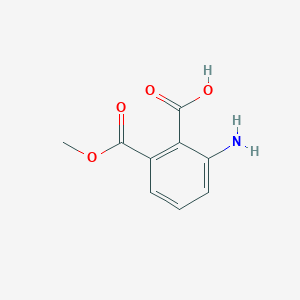
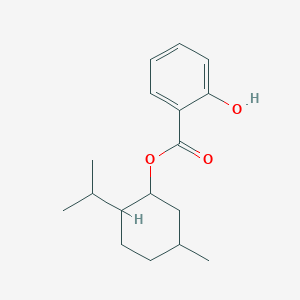
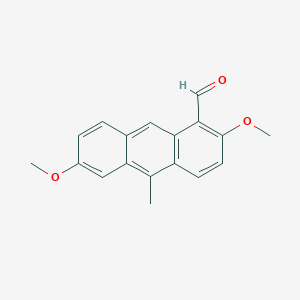
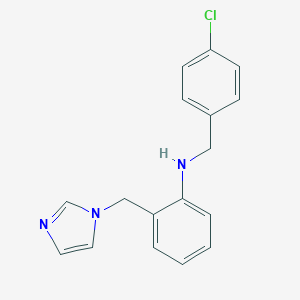
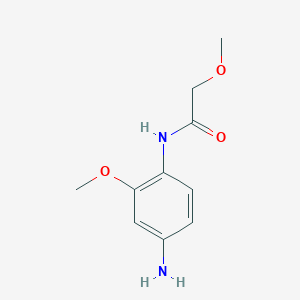

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
